molecular formula C23H20N6OS B11671576 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide

2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide

Cat. No.: B11671576
M. Wt: 428.5 g/mol
InChI Key: YAXVAOIPVFKTIT-MYYYXRDXSA-N
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Description

2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones.

    Thioether Formation: The sulfanyl group is introduced by reacting the triazole derivative with a thiol compound.

    Hydrazide Formation: The acetohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.

    Schiff Base Formation: The final step involves the condensation of the hydrazide with pyridine-4-carbaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the Schiff base, converting it to the corresponding amine.

    Substitution: The triazole ring and pyridine moiety can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, nucleophilic substitution products.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that act as catalysts in various reactions.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.

Industry

    Agriculture: Possible use as a fungicide or pesticide due to its biological activity.

    Pharmaceuticals: Intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The Schiff base moiety may interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole, which are used as antifungal agents.

    Schiff Bases: Compounds with similar Schiff base structures, known for their antimicrobial and anticancer activities.

Properties

Molecular Formula

C23H20N6OS

Molecular Weight

428.5 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H20N6OS/c1-17-7-9-19(10-8-17)22-27-28-23(29(22)20-5-3-2-4-6-20)31-16-21(30)26-25-15-18-11-13-24-14-12-18/h2-15H,16H2,1H3,(H,26,30)/b25-15-

InChI Key

YAXVAOIPVFKTIT-MYYYXRDXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C\C4=CC=NC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=NC=C4

Origin of Product

United States

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